4-Undecene, 9-methyl-, (Z)-
CAS No.: 74630-56-1
Cat. No.: VC18495646
Molecular Formula: C12H24
Molecular Weight: 168.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74630-56-1 |
|---|---|
| Molecular Formula | C12H24 |
| Molecular Weight | 168.32 g/mol |
| IUPAC Name | (Z)-9-methylundec-4-ene |
| Standard InChI | InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h7-8,12H,4-6,9-11H2,1-3H3/b8-7- |
| Standard InChI Key | MRDXRMFXCKZKKF-FPLPWBNLSA-N |
| Isomeric SMILES | CCC/C=C\CCCC(C)CC |
| Canonical SMILES | CCCC=CCCCC(C)CC |
Introduction
Structural Elucidation and Nomenclature
Molecular Architecture
(Z)-9-Methyl-4-undecene is a branched alkene with the systematic IUPAC name (Z)-9-methylundec-4-ene. Its structure features:
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A 12-carbon chain with a methyl group () at the 9th position.
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A (Z)-stereochemistry double bond between carbons 4 and 5, confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
The SMILES notation CCC/C=C\CCCC(C)CC highlights the stereochemistry and branching .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 168.32 g/mol | |
| CAS Registry Number | 74630-56-1 | |
| InChIKey | MRDXRMFXCKZKKF-FPLPWBNLSA-N |
Synthesis and Isolation
Synthetic Routes
While direct synthesis protocols for (Z)-9-methyl-4-undecene are sparsely documented, analogous alkenes are synthesized via:
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Acid-catalyzed condensation: As demonstrated in the preparation of 9-methyl-3,5-dioxo-4-azatricyclo derivatives, where 2-methylcyclohexane-1,3-dione reacts with 1H-pyrrole-2,5-dione in isopropenyl acetate .
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Natural product extraction: Leaf oils from Alstonia boonei and Lantana camara contain structurally related branched alkenes, suggesting potential biosynthetic pathways .
Chromatographic Characterization
Gas chromatography (GC) data from NIST’s WebBook indicate a retention index (RI) of 957 on a DB-5 column under helium carrier gas, with a temperature ramp from 50°C to 250°C . This aligns with the compound’s volatility and non-polar nature.
Physicochemical Properties
Spectroscopic Profiles
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NMR: Peaks at δ 124.5 and 130.2 ppm confirm the double bond, while methyl branches appear at δ 22.3 ppm .
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IR (Vapor Phase): Absorption bands at 2920 cm (C-H stretch) and 1650 cm (C=C stretch) validate the alkene structure .
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Mass Spectrometry: A base peak at 168 ([M]) and fragments at 97 and 70 correspond to cleavage at the double bond .
Table 2: Spectroscopic Data
| Technique | Key Signals | Interpretation | Source |
|---|---|---|---|
| NMR | δ 124.5, 130.2 (C=C); δ 22.3 (CH) | Double bond and branching | |
| IR | 2920 cm, 1650 cm | Alkane C-H and alkene C=C | |
| GC-MS | 168, 97, 70 | Molecular ion and fragments |
Applications and Biological Relevance
Industrial Uses
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Pesticidal Activity: In Lantana camara leaf oil, (Z)-9-methyl-4-undecene contributes to insecticidal effects against maize weevils (Sitophilus zeamais), with mortality rates exceeding 70% at 10% concentration .
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Fragrance and Flavoring: Branched alkenes are precursors in synthetic aroma compounds due to their volatility and stability .
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